

Phenyl Acetate: A Comprehensive Technical Guide on Thermochemical Data and Stability

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl acetate, an aromatic ester, serves as a significant building block in organic synthesis and finds applications in the pharmaceutical and fragrance industries. A thorough understanding of its thermochemical properties and stability is paramount for process optimization, safety assessments, and predicting its fate in various chemical and biological systems. This technical guide provides a consolidated overview of the key thermochemical data of **phenyl acetate**, detailed experimental protocols for their determination, and an analysis of its stability under different conditions.

Thermochemical Data of Phenyl Acetate

The following tables summarize the essential thermochemical data for **phenyl acetate**, facilitating easy comparison and reference.

Table 1: Enthalpy and Gibbs Free Energy of Formation



Thermodynamic Quantity	State	Value (kJ/mol)	Reference
Standard Enthalpy of Formation (ΔfH°)	Liquid	-326.0 ± 0.8	Lebedeva and Katin, 1972[1]
Standard Enthalpy of Formation (ΔfH°)	Gas	-279.7 ± 1.2	Lebedeva and Katin, 1972; Reanalyzed by Pedley, Naylor, et al., 1986[1]
Standard Gibbs Free Energy of Formation (ΔfG'°)	Aqueous	100.0 ± 5.8 (Estimated)	eQuilibrator[2]

Table 2: Enthalpy of Combustion and Hydrolysis

Thermodynamic Quantity	State	Value (kJ/mol)	Reference
Standard Enthalpy of Combustion (ΔcH°)	Liquid	-3966.0 ± 0.84	Lebedeva and Katin, 1972[1]
Enthalpy of Hydrolysis (ΔrH°)	Liquid	-28.7 ± 0.2	Wadsö, 1960[3]

Table 3: Physical Properties



Property	Value	Reference(s)
Molecular Formula	C ₈ H ₈ O ₂	PubChem[4]
Molar Mass	136.15 g/mol	PubChem[4]
Boiling Point	196 °C	Sigma-Aldrich
Melting Point	-30 °C	PubChem[4]
Density (at 25 °C)	1.073 g/mL	Sigma-Aldrich
Vapor Pressure (at 25 °C)	0.398 mmHg (estimated)	PubChem[4]

Experimental Protocols

This section details the methodologies employed in the determination of the key thermochemical data and in the study of **phenyl acetate**'s stability.

Determination of Enthalpy of Combustion (Bomb Calorimetry)

The standard enthalpy of combustion of liquid **phenyl acetate** was determined by Lebedeva and Katin (1972) using bomb calorimetry. While the full, detailed protocol from the original publication is not readily available, the following procedure outlines the standard methodology for such an experiment:

- Sample Preparation: A precisely weighed sample of high-purity liquid **phenyl acetate** (typically around 1 gram) is placed in a crucible made of a material that does not react with the sample or products (e.g., platinum).
- Bomb Assembly: The crucible is placed inside a high-pressure stainless steel vessel known
 as a "bomb." A fine iron or platinum wire, which will be used for ignition, is connected to two
 electrodes within the bomb, with the wire either submerged in or in close contact with the
 sample. A small, known amount of distilled water is added to the bomb to ensure that the
 water formed during combustion is in the liquid state.
- Pressurization: The bomb is sealed and then filled with pure oxygen to a high pressure (typically 25-30 atm) to ensure complete combustion.



- Calorimeter Setup: The sealed bomb is submerged in a known volume of water in an
 insulated container called a calorimeter. The calorimeter is equipped with a high-precision
 thermometer to monitor the temperature of the water. The entire setup is designed to be as
 adiabatic as possible, minimizing heat exchange with the surroundings.
- Ignition and Data Acquisition: The initial temperature of the water is recorded. The sample is
 then ignited by passing an electric current through the ignition wire. The combustion reaction
 releases heat, which is transferred to the bomb and the surrounding water, causing the
 temperature to rise. The temperature is recorded at regular intervals until it reaches a
 maximum and then begins to cool.
- Data Analysis: The heat capacity of the calorimeter system is determined by combusting a
 standard substance with a known heat of combustion, such as benzoic acid. The corrected
 temperature rise from the **phenyl acetate** combustion is used along with the calorimeter's
 heat capacity to calculate the heat of combustion. Corrections are applied for the heat of
 formation of nitric acid (from residual nitrogen in the bomb) and the heat of combustion of the
 ignition wire.

Determination of Enthalpy of Hydrolysis

The enthalpy of hydrolysis of **phenyl acetate** was measured by Wadsö (1960). The experimental protocol would have likely involved a reaction calorimeter. A general procedure is as follows:

- Calorimeter and Reagents: A reaction calorimeter, designed to measure the heat change of a chemical reaction in solution, is used. Solutions of **phenyl acetate** and a hydrolyzing agent (e.g., a strong base like sodium hydroxide) of known concentrations are prepared.
- Temperature Equilibration: The reactant solutions are brought to a constant, known temperature within the calorimeter.
- Reaction Initiation and Measurement: The reaction is initiated by mixing the reactant solutions. The change in temperature of the solution is precisely measured as the hydrolysis reaction proceeds.
- Calculation: The enthalpy of hydrolysis is calculated from the measured temperature change,
 the known heat capacity of the calorimeter and its contents, and the number of moles of



phenyl acetate that reacted.

Vapor Pressure Measurement (Static Method)

The vapor pressure of a substance can be determined using a static method. This involves measuring the pressure of the vapor in equilibrium with its condensed phase (liquid or solid) at a specific temperature in a closed system.

- Apparatus: A thermostated vessel connected to a pressure measuring device (manometer) is used. The sample is placed in the vessel.
- Degassing: The sample is thoroughly degassed to remove any dissolved air or other volatile impurities. This is often achieved by repeated freeze-pump-thaw cycles under vacuum.
- Equilibrium and Measurement: The temperature of the vessel is precisely controlled. The system is allowed to reach equilibrium, at which point the pressure reading stabilizes. This pressure is the vapor pressure of the substance at that temperature. The measurement is repeated at different temperatures to obtain the vapor pressure curve.

Stability of Phenyl Acetate

Phenyl acetate is a relatively stable compound under standard conditions; however, it can undergo decomposition through several pathways, including hydrolysis, pyrolysis, and rearrangement.

Hydrolysis

The hydrolysis of **phenyl acetate** to phenol and acetic acid is a well-studied reaction. The rate of hydrolysis is significantly influenced by pH.

- Base-Catalyzed Hydrolysis: In alkaline conditions, hydrolysis is a prominent degradation pathway. The reaction is first-order with respect to the ester and is catalyzed by hydroxide ions.
- Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis rate is also accelerated.
- Neutral Conditions: At neutral pH, the hydrolysis is slow.



An experimental setup to study hydrolysis kinetics typically involves a temperature-controlled reactor where a solution of **phenyl acetate** is maintained at a specific pH. The concentration of **phenyl acetate** or one of the products (e.g., phenol) is monitored over time using techniques like UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

Pyrolysis

At elevated temperatures, **phenyl acetate** undergoes unimolecular decomposition. The primary pyrolysis pathway involves a concerted reaction to form phenol and ketene.

A typical experimental setup for studying pyrolysis is a jet-stirred reactor. **Phenyl acetate** is introduced into the reactor at a controlled flow rate and temperature. The products are then analyzed using techniques such as synchrotron vacuum ultraviolet photoionization mass spectrometry to identify and quantify the various species formed.

Fries Rearrangement

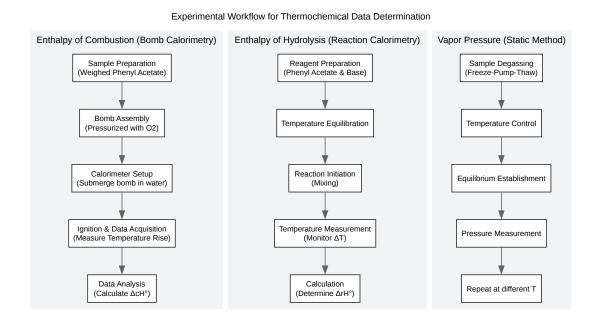
In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), **phenyl acetate** undergoes the Fries rearrangement to produce a mixture of ortho- and parahydroxyacetophenone. The ratio of the ortho and para isomers can be influenced by the reaction temperature; lower temperatures generally favor the para product, while higher temperatures favor the ortho isomer.

The experimental procedure typically involves refluxing **phenyl acetate** with a Lewis acid in a suitable solvent. The products are then isolated and purified using techniques like distillation and chromatography.

Visualizations

Experimental Workflow for Thermochemical Data Determination





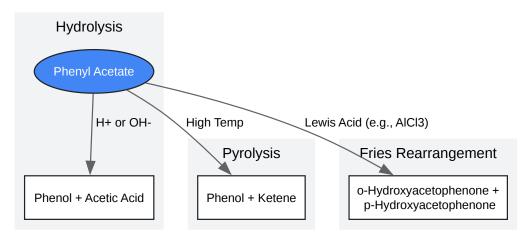
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Workflow for determining key thermochemical data of phenyl acetate.

Decomposition Pathways of Phenyl Acetate



Decomposition Pathways of Phenyl Acetate



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Major decomposition pathways of **phenyl acetate** under different conditions.

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